molecular formula C17H23NO3 B11837098 Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate

Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate

Cat. No.: B11837098
M. Wt: 289.4 g/mol
InChI Key: XHDDXBYQZMBTRF-UHFFFAOYSA-N
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Description

Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate is an organic compound belonging to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features an indole core substituted with an ethyl ester group at the 2-position, a methyl group at the 1-position, and an isopentyloxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Isopentyloxy Group: The 5-position of the indole ring can be functionalized using a nucleophilic substitution reaction. This involves reacting the indole with an isopentyl halide in the presence of a base.

    Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The ester and isopentyloxy groups may influence the compound’s solubility, bioavailability, and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate: Similar structure but with a methoxy group instead of an isopentyloxy group.

    Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate: Similar structure but with a chloro group instead of an isopentyloxy group.

    Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Similar structure but with a bromo group instead of an isopentyloxy group.

Uniqueness

Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate is unique due to the presence of the isopentyloxy group, which can impart distinct physicochemical properties and biological activities compared to other similar compounds

Biological Activity

Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate is a compound derived from the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C₁₃H₁₅N₁O₃
  • Molecular Weight : 235.26 g/mol

The presence of the indole core is significant, as it contributes to various biological activities, including anti-inflammatory and anti-cancer effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory agent and its effectiveness against certain cancer cell lines.

1. Anti-inflammatory Activity

Research indicates that derivatives of indole-2-carboxylic acid exhibit significant anti-inflammatory properties. The compound's structure allows it to interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table 1: COX Inhibition Data

CompoundCOX-2 IC50 (μM)Selectivity Index (SI)
This compoundTBDTBD
Celecoxib0.05298.6

Note: TBD refers to data yet to be determined in ongoing studies.

2. Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. A recent study evaluated the cytotoxic effects of similar indole derivatives on breast cancer cells, revealing that structural modifications significantly enhance their efficacy.

Case Study: Anticancer Efficacy
In a study involving MDA-MB231 breast cancer cells, compounds structurally related to this compound demonstrated potent cytotoxicity with IC50 values ranging from 0.1 to 10 μM. The mechanism was attributed to the induction of apoptosis and inhibition of key survival pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 1-methyl-5-(3-methylbutoxy)indole-2-carboxylate

InChI

InChI=1S/C17H23NO3/c1-5-20-17(19)16-11-13-10-14(21-9-8-12(2)3)6-7-15(13)18(16)4/h6-7,10-12H,5,8-9H2,1-4H3

InChI Key

XHDDXBYQZMBTRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)OCCC(C)C

Origin of Product

United States

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